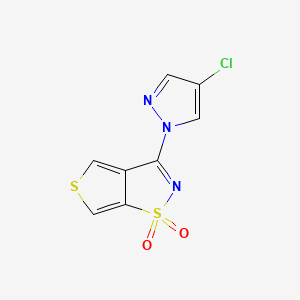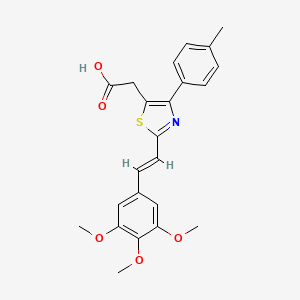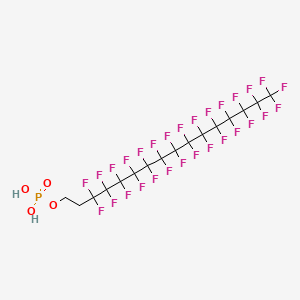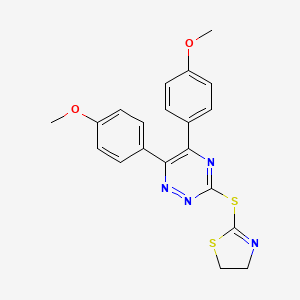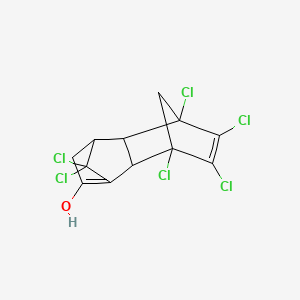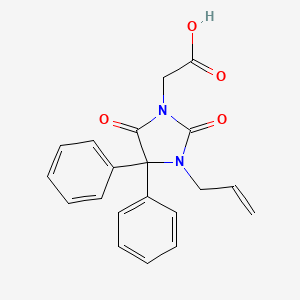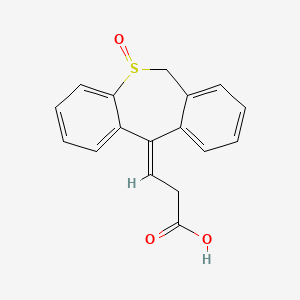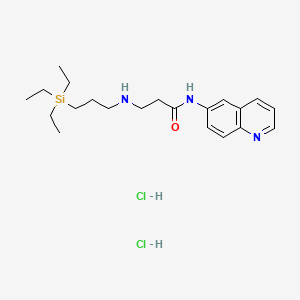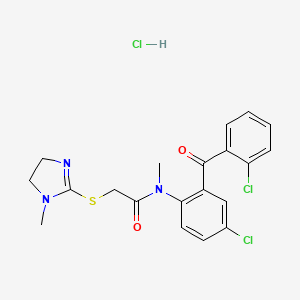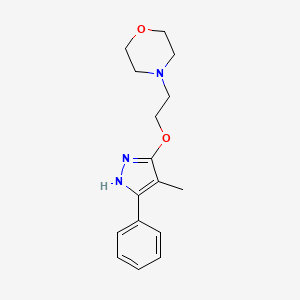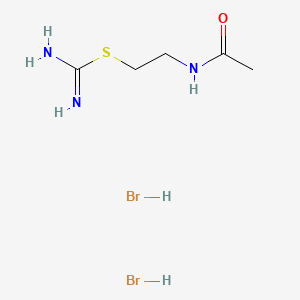
3-Buten-2-one, 3-methyl-4-phenyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-phenyl-3-buten-2-one oxime can be synthesized through the condensation of benzaldehyde with butanone in the presence of dry, gaseous hydrogen chloride at low temperatures . The reaction typically involves the following steps:
- Mixing benzaldehyde and butanone in a suitable solvent.
- Introducing dry hydrogen chloride gas to the reaction mixture.
- Maintaining the reaction at low temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for 3-methyl-4-phenyl-3-buten-2-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenyl-3-buten-2-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives with altered functional groups.
Reduction: Amines derived from the reduction of the oxime group.
Substitution: Various substituted oxime compounds depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-phenyl-3-buten-2-one oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor properties.
Mechanism of Action
The mechanism of action of 3-methyl-4-phenyl-3-buten-2-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
Methyl styryl ketone: Another related compound with a similar backbone but different functional groups.
Uniqueness
3-Methyl-4-phenyl-3-buten-2-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
5460-65-1 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(NE)-N-[(E)-3-methyl-4-phenylbut-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H13NO/c1-9(10(2)12-13)8-11-6-4-3-5-7-11/h3-8,13H,1-2H3/b9-8+,12-10+ |
InChI Key |
RPCAQDVUXPFSNA-CDKJVOIVSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=N/O)/C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



